REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[CH2:11][NH2:12].C(N(CC)CC)C.Cl[C:21](=[O:27])[C:22]([O:24]CC)=O.[CH3:28][C:29]1[CH:30]=[CH:31][C:32]([CH2:35][CH2:36][NH2:37])=[N:33][CH:34]=1>C(#N)C>[CH3:2][O:3][C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[CH2:11][NH:12][C:22](=[O:24])[C:21]([NH:37][CH2:36][CH2:35][C:32]1[CH:31]=[CH:30][C:29]([CH3:28])=[CH:34][N:33]=1)=[O:27] |f:0.1|
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Name
|
(2-methoxy-4-methylphenyl)methanamine hydrochloride salt
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Quantity
|
1.8 g
|
Type
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reactant
|
Smiles
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Cl.COC1=C(C=CC(=C1)C)CN
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Name
|
|
Quantity
|
5.1 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
45 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
1.47 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(=O)OCC)=O
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Name
|
2-(5-methylpyridin-2-yl)ethanamine
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Quantity
|
2.52 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=NC1)CCN
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 2 hours
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
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After the addition
|
Type
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TEMPERATURE
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Details
|
The reaction was heated
|
Type
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TEMPERATURE
|
Details
|
at reflux for 24 hours
|
Duration
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24 h
|
Type
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CUSTOM
|
Details
|
After removal of the solvent
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
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Type
|
WASH
|
Details
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washed successively with water and brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
WASH
|
Details
|
The residue was washed with methyl t-butyl ether (20 mL)
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CNC(C(=O)NCCC2=NC=C(C=C2)C)=O)C=CC(=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |